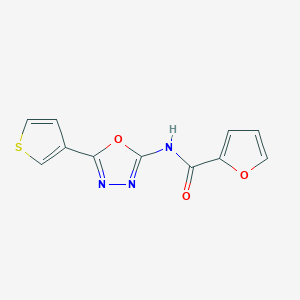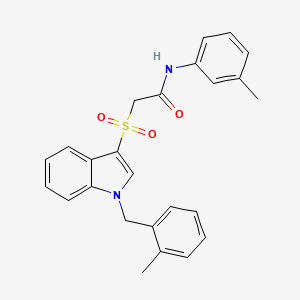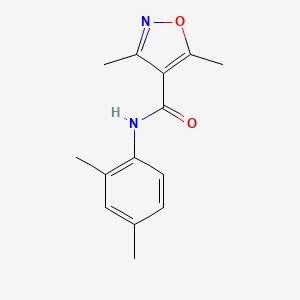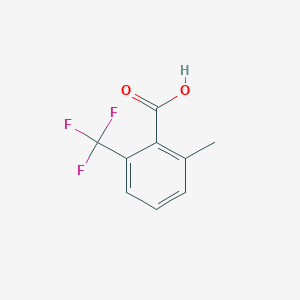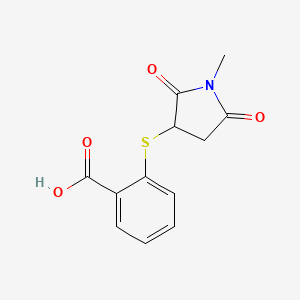![molecular formula C22H28N2O3S B2415661 2-(4-(2,4-Diméthylphénoxy)butanamido)-6-méthyl-4,5,6,7-tétrahydrobenzo[b]thiophène-3-carboxamide CAS No. 691387-77-6](/img/structure/B2415661.png)
2-(4-(2,4-Diméthylphénoxy)butanamido)-6-méthyl-4,5,6,7-tétrahydrobenzo[b]thiophène-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2,4-Dimethylphenoxy)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C22H28N2O3S and its molecular weight is 400.54. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(2,4-Dimethylphenoxy)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(2,4-Dimethylphenoxy)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les dérivés du thiophène ont été étudiés pour leur potentiel anti-inflammatoire. Ce composé peut inhiber les voies inflammatoires, le rendant pertinent pour des affections comme l'arthrite, l'asthme et les maladies auto-immunes .
- Les thiophènes se sont avérés prometteurs comme agents anticancéreux. Ce composé pourrait être exploré pour ses effets cytotoxiques sur les cellules cancéreuses, contribuant potentiellement à de nouvelles stratégies de chimiothérapie .
- L'atome de soufre dans le thiophène confère des propriétés antioxydantes. Ce composé pourrait piéger les radicaux libres, protégeant les cellules des dommages oxydatifs .
- Les thiophènes ont été associés à des effets anxiolytiques et antipsychotiques. Enquêter sur l'impact de ce composé sur les systèmes de neurotransmetteurs pourrait produire des informations précieuses .
- Les thiophènes présentent une activité antifongique. Les chercheurs pourraient explorer son efficacité contre les infections fongiques, conduisant potentiellement à de nouveaux médicaments antifongiques .
- Les thiophènes peuvent former des complexes stables avec les ions métalliques. Ce composé pourrait trouver des applications en science des matériaux, telles que les capteurs ou les catalyseurs .
Activité anti-inflammatoire
Propriétés anticancéreuses
Effets antioxydants
Activité anti-anxiété et antipsychotique
Applications antifongiques
Complexation métallique et science des matériaux
Mécanisme D'action
Target of Action
It is known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds . They have shown a variety of biological effects, suggesting that they may interact with multiple targets.
Mode of Action
Other thiophene derivatives have been found to exhibit a range of pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of pharmacological properties exhibited by other thiophene derivatives , it can be inferred that this compound may affect multiple biochemical pathways
Pharmacokinetics
Thiophene is known to be soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially impact the bioavailability of the compound, as solubility can influence absorption and distribution within the body.
Result of Action
Other thiophene derivatives have been found to exhibit a range of pharmacological properties , suggesting that this compound may have similar effects at the molecular and cellular level.
Propriétés
IUPAC Name |
2-[4-(2,4-dimethylphenoxy)butanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-13-7-9-17(15(3)11-13)27-10-4-5-19(25)24-22-20(21(23)26)16-8-6-14(2)12-18(16)28-22/h7,9,11,14H,4-6,8,10,12H2,1-3H3,(H2,23,26)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZVZJGJOPZKDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCOC3=C(C=C(C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
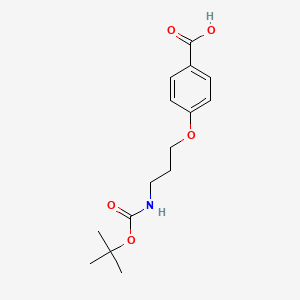
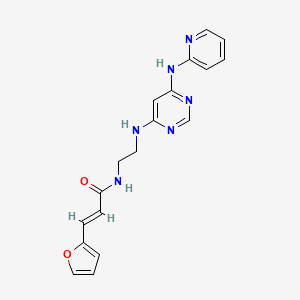
![2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2415581.png)



